Cmp-nana

Catalog No.
S568863
CAS No.
3063-71-6
M.F
C20H31N4O16P
M. Wt
614.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cmp-nana

CAS Number

3063-71-6

Product Name

Cmp-nana

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C20H31N4O16P

Molecular Weight

614.5 g/mol

InChI

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1

InChI Key

TXCIAUNLDRJGJZ-BILDWYJOSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Synonyms

Acetylneuraminic Acid, CMP, Acid, CMP Acetylneuraminic, Acid, CMP-Sialic, CMP Acetylneuraminic Acid, CMP Sialic Acid, CMP-NANA, CMP-Sialic Acid, Cytidine Monophosphate N Acetylneuraminic Acid, Cytidine Monophosphate N-Acetylneuraminic Acid

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O

Investigating Bacterial Pathogenesis:

One key application of CMP-NANA lies in understanding how certain bacteria, like Neisseria gonorrhoeae (the causative agent of gonorrhea), evade the immune system. Research has shown that these bacteria can utilize host-derived CMP-NANA to sialylate their lipopolysaccharide (LPS) surface, making them resistant to antibodies and serum killing []. By studying the interaction of CMP-NANA with bacterial sialylation pathways, researchers can gain insights into bacterial pathogenesis and develop new strategies to combat these infections.

In Vitro Glycoengineering of Therapeutic Proteins:

CMP-NANA serves as a valuable tool for researchers in the field of glycoengineering. This technique involves modifying the glycosylation patterns of proteins, which can significantly impact their stability, function, and therapeutic efficacy. By employing CMP-NANA in cell-free systems, researchers can introduce specific sialic acid modifications to therapeutic proteins, allowing them to study the influence of these changes on protein properties and potentially develop superior therapeutics [].

Cytidine 5′-monophospho-N-acetylneuraminic acid, commonly referred to as CMP-N-acetylneuraminic acid, is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids. It is characterized by its structure, which includes a cytidine monophosphate (CMP) moiety linked to N-acetylneuraminic acid (NANA) through a phosphate group. CMP-N-acetylneuraminic acid serves as an activated donor of N-acetylneuraminic acid, facilitating its transfer to glycoproteins and glycolipids during the process of sialylation, which is essential for various biological functions including cell recognition and signaling .

Cmp-NANA's primary function is in glycosylation, the addition of sugar moieties to proteins and lipids. The sialic acid residue attached to glycoproteins by Cmp-NANA plays a crucial role in various cellular processes, including:

  • Cell-cell recognition: Sialic acid residues on the cell surface act as recognition tags, facilitating interactions between cells and with the extracellular matrix [].
  • Cell adhesion: Sialylation can modulate cell adhesion, impacting cell migration and differentiation [].
  • Immune regulation: Sialic acid can interact with lectins on immune cells, influencing immune responses.
  • Regulation of signaling pathways: Sialylation can affect the activity of growth factors and other signaling molecules.

  • Sialylation: It acts as a sialylating agent, donating N-acetylneuraminic acid to terminal sugars on glycoproteins and glycolipids. This reaction is catalyzed by sialyltransferases, which can be specific for either α-2,3 or α-2,6 linkages .
  • Stability: The compound is noted for its acid-labile nature, making it reactive under certain conditions. Its stability can be influenced by factors such as temperature and pH .

CMP-N-acetylneuraminic acid exhibits significant biological activity:

  • Role in Immune Response: It has been observed to enhance the sialylation of lipopolysaccharides in gonococci, contributing to serum resistance in bacterial infections .
  • Cellular Functions: Sialylation mediated by CMP-N-acetylneuraminic acid is critical for various cellular processes including cellular adhesion, signaling, and immune evasion .

CMP-N-acetylneuraminic acid can be synthesized through several methods:

  • Enzymatic Synthesis: This involves the use of specific enzymes such as N-acetylneuraminic acid synthase and cytidine monophosphate kinase. These enzymes catalyze the formation of CMP-N-acetylneuraminic acid from its precursors under controlled conditions .
  • Chemical Synthesis: Various chemical pathways can also yield CMP-N-acetylneuraminic acid, often involving multiple steps of protection and deprotection of functional groups to achieve the desired compound .

CMP-N-acetylneuraminic acid has diverse applications:

  • Biotechnology: It is utilized in glycoengineering to modify glycoproteins for therapeutic purposes. This includes enhancing the efficacy and stability of biopharmaceuticals through improved glycosylation profiles .
  • Research: CMP-N-acetylneuraminic acid is used in studies investigating cell signaling and interactions due to its role in sialylation processes .

Research into CMP-N-acetylneuraminic acid interactions focuses on:

  • Glycoprotein Modification: Studies have shown that incubation with CMP-N-acetylneuraminic acid and specific sialyltransferases significantly enhances the sialylation of glycoproteins .
  • Bacterial Resistance Mechanisms: Investigations into how CMP-N-acetylneuraminic acid influences bacterial lipopolysaccharides have revealed insights into immune evasion strategies employed by pathogens like Neisseria gonorrhoeae .

CMP-N-acetylneuraminic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Cytidine 5′-monophosphateNucleotide without NANAPrecursor for nucleotides; does not participate in sialylation.
N-Acetylneuraminic AcidFree form of sialic acidDirectly involved in biological recognition but lacks activation.
CMP-Sialic AcidSimilar nucleotide structureUsed primarily in biosynthesis; less stable than CMP-N-acetylneuraminic acid.
Cytidine 5′-diphospho-N-acetylneuraminic AcidContains two phosphate groupsHigher energy state; more reactive but less common than CMP-N-acetylneuraminic acid.

CMP-N-acetylneuraminic acid's uniqueness lies in its dual functionality as both a nucleotide sugar donor and a key player in sialylation processes, making it indispensable in biochemistry and biotechnology applications.

Primary Names and Synonyms

Cytidine 5'-monophosphate-N-acetylneuraminic acid represents a critical nucleotide sugar that serves as the activated form of N-acetylneuraminic acid in biological systems [1] [2]. The compound is most commonly recognized by its abbreviated designation "Cmp-nana," though this nomenclature represents only one of numerous synonymous terms employed throughout the scientific literature [1] [3] [4].

The primary systematic name, cytidine 5'-monophosphate-N-acetylneuraminic acid, reflects the compound's structural composition as a conjugate of cytidine monophosphate and N-acetylneuraminic acid [1] [2]. Alternative systematic designations include cytidine-5'-monophospho-N-acetylneuraminic acid and cytidine 5'-monophospho-β-D-N-acetylneuraminic acid, with the latter specification indicating the beta-anomeric configuration of the neuraminic acid moiety [3] [4].

Within biochemical nomenclature systems, the compound is frequently designated as CMP-N-acetylneuraminic acid, CMP-N-acetyl-beta-neuraminic acid, or CMP-N-acetylneuraminate [1] [2] [25]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid [13] [16].

Database-specific nomenclature variations include CMP-Sialic acid, CMP-Neu5Ac, and CMP acetylneuraminic acid [1] [2] [4]. The compound may also be encountered under abbreviated forms such as CMP-NAN, CMP-NANA, and CMP-Sia in various scientific contexts [16] [17] [29].

Common Name/SynonymUsage Context
Cytidine 5'-monophosphate-N-acetylneuraminic acidPrimary systematic name
Cmp-nanaCommon abbreviation
CMP-N-acetylneuraminic acidStandard biochemical designation
CMP-Sialic acidGeneral biochemical terminology
CMP-Neu5AcSystematic biochemical notation
CMP-N-acetyl-beta-neuraminic acidStereochemical specification
CMP-N-acetylneuraminateKEGG database nomenclature
Cytidine-5'-monophospho-N-acetylneuraminic acidComplete systematic variant

CAS Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry system assigns multiple identification numbers to cytidine 5'-monophosphate-N-acetylneuraminic acid depending upon the specific salt form and hydration state [3] [4] [16]. The free acid form of the compound bears the CAS registry number 3063-71-6, which represents the most commonly referenced identifier in chemical databases [3] [4] [17].

International database systems employ standardized identifier codes for cross-referencing and data integration purposes [13] [15] [25]. The Kyoto Encyclopedia of Genes and Genomes assigns compound identifier C00128 to cytidine 5'-monophosphate-N-acetylneuraminic acid [25] [27]. The Chemical Entities of Biological Interest database utilizes identifier ChEBI:16556 for systematic cataloging [25] [26]. PubChem, maintained by the National Center for Biotechnology Information, assigns compound identifier 448209 to the free acid form and 168011752 to the sodium salt variant [1] [2] [30].

Structural databases employ specialized identifier systems for three-dimensional molecular representations [13]. The Research Collaboratory for Structural Bioinformatics Protein Data Bank assigns ligand identifier NCC to cytidine 5'-monophosphate-N-acetylneuraminic acid [13]. DrugBank, a comprehensive pharmaceutical database, catalogs the compound under identifier DB02485 [13] [31].

The International Chemical Identifier system generates the key TXCIAUNLDRJGJZ-BILDWYJOSA-N for unique molecular identification across global databases [13] [16] [26]. The Food and Drug Administration Unique Ingredient Identifier system assigns code Q6AFC8JZ9W for regulatory tracking purposes [16].

ParameterValue
CAS Registry Number (Free Acid)3063-71-6
CAS Registry Number (Sodium Salt)1007117-62-5
CAS Registry Number (Disodium Salt)37399-47-6
PubChem CID (Free Acid)448209
PubChem CID (Sodium Salt)168011752
KEGG Compound IDC00128
ChEBI ID16556
DrugBank IDDB02485
RCSB PDB Ligand IDNCC
InChI KeyTXCIAUNLDRJGJZ-BILDWYJOSA-N
FDA UNIIQ6AFC8JZ9W

Historical Context of Discovery and Naming

The historical development of cytidine 5'-monophosphate-N-acetylneuraminic acid nomenclature intertwines with the broader discovery of sialic acids during the early-to-mid twentieth century [18] [19] [22]. The foundational discoveries establishing the chemical basis for this compound emerged from parallel investigations conducted by Ernst Klenk and Gunnar Blix during the 1930s and 1940s [18] [19] [21].

Ernst Klenk initiated the discovery pathway in 1935 through his investigations of brain tissue from patients with Niemann-Pick disease, leading to the identification of gangliosides [6] [19] [21]. Klenk subsequently isolated and characterized neuraminic acid in 1941, naming this compound in reference to its neurological tissue origins [19] [21] [22]. The designation "neuraminic acid" reflects Klenk's combination of "neuro" indicating brain tissue, "amine" referencing the amino functional group, and "acid" denoting the carboxylic acid moiety [21] [22].

Concurrently, Gunnar Blix conducted independent investigations beginning in 1936 with bovine submaxillary mucin, successfully crystallizing an unknown carbohydrate component [18] [19]. Blix delayed formal nomenclature until 1952, when he introduced the term "sialic acid" derived from the Greek word "sialos" meaning saliva, reflecting the salivary gland origins of his initial isolates [18] [19] [22]. The historical significance of Blix's work included the demonstration that sialic acid represented the acetylated derivative of Klenk's neuraminic acid [18] [19].

The collaborative resolution of nomenclatural confusion occurred in 1957 when Blix, Klenk, and Alfred Gottschalk reached consensus to adopt "sialic acid" as the standardized terminology for this family of compounds [19] [22]. This agreement established the foundation for subsequent nomenclature development, including the designation of N-acetylneuraminic acid as the most prevalent naturally occurring sialic acid derivative [19] [22].

The specific nomenclature for cytidine 5'-monophosphate-N-acetylneuraminic acid emerged during subsequent decades as researchers elucidated the biosynthetic pathways requiring activated sugar nucleotide forms [6] [10] [11]. The compound represents the cytidine monophosphate-activated form of N-acetylneuraminic acid, functioning as the immediate donor substrate for sialyltransferase enzymes in glycoconjugate biosynthesis [1] [2] [10]. The systematic nomenclature reflects both the historical legacy of sialic acid discovery and the contemporary understanding of nucleotide sugar biochemistry [6] [10] [25].

Physical Description

Solid

XLogP3

-6.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

614.14726791 g/mol

Monoisotopic Mass

614.14726791 g/mol

Heavy Atom Count

41

UNII

T8I6M8AXA0

Dates

Modify: 2023-08-15

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